2-Isopropylimino-1,1,1-trifluoropropane
Description
2-Isopropylimino-1,1,1-trifluoropropane is a fluorinated imine compound characterized by a trifluoromethyl group and an isopropylimino substituent. For example, (E)-1,1,1-trifluoro-3-phenyl-N-propylpropan-2-imine (25a) was synthesized using 1,1,1-trifluoro-3-phenylpropan-2-one and propylamine in the presence of TiCl4·2THF as a catalyst . This method highlights the general reactivity of trifluoromethyl ketones in forming imines, which likely extends to 2-isopropylimino derivatives.
The trifluoromethyl group enhances thermal stability and electron-withdrawing properties, making such compounds valuable in pharmaceuticals, agrochemicals, and asymmetric catalysis. However, the imine functional group introduces sensitivity to hydrolysis, necessitating careful handling under anhydrous conditions.
Properties
IUPAC Name |
1,1,1-trifluoro-N-propan-2-ylpropan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-4(2)10-5(3)6(7,8)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBBOHJDGLEWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylimino-1,1,1-trifluoropropane typically involves the reaction of 1,1,1-trifluoroacetone with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction can be represented as follows:
1,1,1-Trifluoroacetone+Isopropylamine→this compound
The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness. The industrial process may also involve purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylimino-1,1,1-trifluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Isopropylimino-1,1,1-trifluoropropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropylimino-1,1,1-trifluoropropane involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following compounds share structural similarities with 2-isopropylimino-1,1,1-trifluoropropane, differing primarily in substituents or functional groups:
| Compound Name | Molecular Formula | Functional Group | Key Substituents |
|---|---|---|---|
| This compound | C6H10F3N | Imine | Trifluoromethyl, isopropylimino |
| 3-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | Halogenated alkane | Bromo, trifluoromethyl |
| 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | Halogenated alkane | Chloro, trifluoromethyl |
| 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | Halogenated alkane | Bromo, trifluoromethyl |
Physicochemical Properties
Key physical properties of these compounds are compared below:
Notes:
- The trifluoromethyl group contributes to high volatility and low boiling points in halogenated analogs.
- 3-Bromo-1,1,1-trifluoropropane exhibits a higher density compared to non-brominated analogs due to bromine's atomic mass .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
